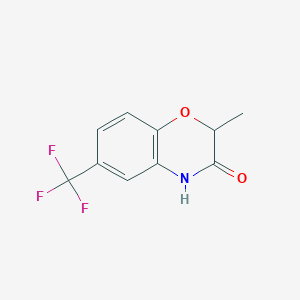![molecular formula C9H11FN2 B2645976 [1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine CAS No. 2355828-09-8](/img/structure/B2645976.png)
[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine” is a chemical compound with the CAS Number: 2355828-09-8 . It has a molecular weight of 166.2 . The compound is typically stored at -10 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11FN2/c10-8-3-1-2-7 (12-8)9 (6-11)4-5-9/h1-3H,4-6,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine” is a liquid at room temperature . It’s stored at -10 degrees Celsius to maintain its stability .Aplicaciones Científicas De Investigación
Novel Biased Agonists for Serotonin Receptors
Research has shown the design of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists, demonstrating robust antidepressant-like activity. These compounds, designed for preferential signaling through ERK1/2 phosphorylation, exhibit high receptor affinity, selectivity, and favorable pharmacokinetic profiles, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Antiviral Activity of Aminoadamantane Derivatives
Aminoadamantane derivatives, structurally related through the incorporation of cyclopropyl and methanamine groups, have been evaluated for antiviral activities against a range of viruses, including influenza A. Certain compounds demonstrated significant inhibition of the cytopathicity of influenza A virus, highlighting the specificity of these derivatives as anti-influenza agents (Kolocouris et al., 1994).
Met Kinase Inhibitor Development
In the context of cancer research, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. Such compounds, by modifying the pyridine and pyridone rings, have shown improved solubility, kinase selectivity, and in vivo efficacy in cancer models, advancing to phase I clinical trials (Schroeder et al., 2009).
Antibacterial Agents and Their Synthesis
Research into antibacterial agents has led to the synthesis of 1-cyclopropyl-6-fluoro-8-alkoxyquinolones, exhibiting significant activity against a wide spectrum of bacteria. Modifications at the C8 position have been shown to influence phototoxicity and cytotoxicity, suggesting the importance of structural variations for therapeutic safety and efficacy (Sánchez et al., 1995).
Conformationally Restricted Homophenylalanine Analogs
The synthesis of 2-(2-Arylcyclopropyl)glycines as conformationally restricted homophenylalanine analogs demonstrates the application of cyclopropanation in producing optically pure compounds. Such research contributes to the development of novel amino acids and peptides with potential pharmaceutical applications (Demir et al., 2004).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
[1-(6-fluoropyridin-2-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHDUIYUCSDQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butoxy-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2645896.png)
![4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline](/img/structure/B2645897.png)


![Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride](/img/structure/B2645901.png)
![2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B2645903.png)
![ethyl 2-(2-(6-((4-methoxyphenyl)carbamoyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B2645904.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)piperidine-4-carboxamide](/img/structure/B2645905.png)
![N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2645906.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2645911.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2645913.png)
![2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2645915.png)
![N-(4-ethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2645916.png)